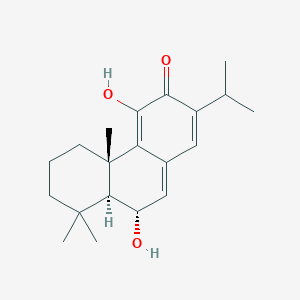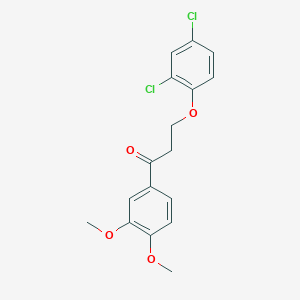
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone, also known as BHPP, is a chemical compound that has received attention from the scientific community due to its potential applications in various fields. BHPP belongs to the class of hexahydrophenanthridinones, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is not fully understood, but it is believed to involve the modulation of ion channels, particularly voltage-gated sodium channels. 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to inhibit the activity of these channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition may underlie the anticonvulsant and analgesic properties of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone.
Biochemical and Physiological Effects:
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of inflammation, and the reduction of oxidative stress. 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has also been shown to have neuroprotective effects, particularly in models of ischemic stroke and traumatic brain injury. Additionally, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to have anti-cancer properties, although the mechanism of action is not fully understood.
実験室実験の利点と制限
One advantage of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is its diverse biological activities, which make it a promising compound for further study. Additionally, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is relatively easy to synthesize using standard laboratory techniques. However, one limitation of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is its low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the complex stereochemistry of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone may make it difficult to synthesize enantiomerically pure compounds.
将来の方向性
There are several future directions for the study of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone. One area of interest is the development of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone, particularly its effects on ion channels and neuronal excitability. Additionally, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone may have potential applications in the development of novel materials, such as organic semiconductors and optoelectronic devices. Overall, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is a promising compound with a range of potential applications in various fields.
合成法
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde or ketone. Other methods include the reduction of the corresponding ketone or the cyclization of an appropriate precursor. The synthesis of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is challenging due to the presence of multiple stereocenters, which requires careful control of reaction conditions.
科学的研究の応用
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been studied for its potential as a neuroprotective agent and as a modulator of ion channels. In materials science, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been studied for its potential as a building block for the synthesis of novel materials.
特性
分子式 |
C20H21NO |
|---|---|
分子量 |
291.4 g/mol |
IUPAC名 |
5-benzyl-1,2,3,4,4a,10b-hexahydrophenanthridin-6-one |
InChI |
InChI=1S/C20H21NO/c22-20-18-12-5-4-10-16(18)17-11-6-7-13-19(17)21(20)14-15-8-2-1-3-9-15/h1-5,8-10,12,17,19H,6-7,11,13-14H2 |
InChIキー |
AAXLQXDLFFOZKI-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
正規SMILES |
C1CCC2C(C1)C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)


![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)

![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)


![7-Methyl-12-methylidene-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione](/img/structure/B230951.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230981.png)

